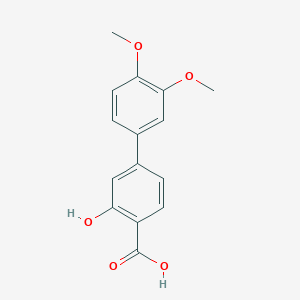

4-(3,4-Dimethoxyphenyl)-2-hydroxybenzoic acid

Description

Properties

IUPAC Name |

4-(3,4-dimethoxyphenyl)-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O5/c1-19-13-6-4-10(8-14(13)20-2)9-3-5-11(15(17)18)12(16)7-9/h3-8,16H,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXRNWPNPULHUNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=C(C=C2)C(=O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40690843 | |

| Record name | 3-Hydroxy-3',4'-dimethoxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40690843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261925-74-9 | |

| Record name | 3-Hydroxy-3',4'-dimethoxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40690843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 3,4-Dimethoxyphenyl Precursors

A crucial intermediate in the synthesis is 3,4-dimethoxyphenylacetone or 3,4-dimethoxybenzyl cyanide, which serve as building blocks for further elaboration.

Electrochemical Epoxidation and Subsequent Transformation

A patented process describes the preparation of 3,4-dimethoxyphenylacetone via electrolytic epoxidation of isoeugenol-methylether in dipolar aprotic solvents such as acetonitrile or dimethylformamide, with lithium salts as supporting electrolytes. The reaction is conducted at 0–50°C with stirring, yielding epoxide intermediates that can be further converted to the target ketone.Decarboxylation, Aldoxime Formation, and Dehydration

Another method synthesizes 3,4-dimethoxybenzyl cyanide through a three-step process involving decarboxylation of a precursor compound in aqueous KH2PO4 solution, followed by aldoxime formation using hydroxylamine hydrochloride and sodium bicarbonate, and finally dehydration using a phase-transfer catalyst under alkaline conditions. This method is noted for its simplicity, high yield (>80%), low cost, and suitability for industrial scale-up.

| Step | Reaction Type | Conditions/Notes | Outcome/Remarks |

|---|---|---|---|

| 1 | Decarboxylation | KH2PO4 aqueous solution, 0–40°C, 1.5–4 h | Formation of intermediate compound [B] |

| 2 | Aldoxime formation | Organic solvent, HONH3Cl, NaHCO3, mild conditions | Intermediate compound [C] |

| 3 | Dehydration | Phase-transfer catalyst, alkali, ethanol, pH adjustment | 3,4-Dimethoxybenzyl cyanide [D], >80% yield |

Hydroxylation and Formation of 2-Hydroxybenzoic Acid Moiety

Selective hydroxylation at the ortho-position relative to the carboxyl group is typically achieved by functional group manipulation on substituted benzoic acid derivatives.

- O-Benzoylation and Hydroxylation

A related synthetic approach involves O-benzoylation of hydroxybenzoic acid derivatives followed by reductive cyclization using zinc in methanesulfonic acid (MsOH) at elevated temperatures (100–110°C). This approach, although demonstrated on related compounds, provides insight into selective functionalization strategies applicable to hydroxybenzoic acid derivatives.

Green and Rapid Synthesis Approaches

Microwave-assisted synthesis has been employed for derivatives of hydroxybenzoic acid, demonstrating rapid reaction times and high yields using water as a solvent instead of organic solvents. This method involves:

- Conversion of ethyl hydroxybenzoate derivatives to hydrazides using hydrazine hydrate under microwave irradiation,

- Subsequent condensation with aldehydes to form hydrazones,

- Cyclization to oxadiazole derivatives with acetic anhydride under microwave conditions.

Although this method is applied to related hydroxybenzoic acid derivatives, it exemplifies eco-friendly, rapid synthesis techniques potentially adaptable to the preparation of 4-(3,4-dimethoxyphenyl)-2-hydroxybenzoic acid or its intermediates.

Summary Table of Preparation Methods

Research Findings and Analysis

The electrochemical epoxidation method offers a controlled and scalable route to key intermediates with precise reaction parameters, such as solvent ratios and current density, critical for optimizing yield and purity.

The three-step decarboxylation-aldoxime-dehydration sequence provides a cost-effective and industrially viable approach to 3,4-dimethoxybenzyl cyanide, a crucial precursor, with high purity (>99% by HPLC) and good yield.

Microwave-assisted synthesis methods significantly reduce reaction times and solvent usage, aligning with green chemistry principles. This approach has been successfully applied to hydroxybenzoic acid derivatives, indicating potential adaptability to the target compound's synthesis.

Reductive cyclization using zinc and methanesulfonic acid demonstrates effective selective transformations in related benzoic acid derivatives, suggesting possible utility in final steps of the target compound synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethoxyphenyl)-2-hydroxybenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can yield corresponding alcohols or other reduced forms.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often involve reagents such as halogens or nitrating agents under acidic or basic conditions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted phenolic acids .

Scientific Research Applications

Chemistry

In organic synthesis, 4-(3,4-Dimethoxyphenyl)-2-hydroxybenzoic acid serves as a building block for creating more complex molecules. It is utilized in the development of various derivatives that exhibit diverse biological activities.

Biology

The compound has shown potential biological activities:

- Antioxidant Properties : It scavenges free radicals and protects cells from oxidative stress.

- Antimicrobial Activity : Exhibits effectiveness against various bacterial strains.

Medicine

Research indicates that this compound may have therapeutic applications:

- Anti-inflammatory Effects : It inhibits pro-inflammatory cytokine production, suggesting potential use in treating inflammatory diseases.

- Anticancer Activity : Studies have demonstrated its ability to induce apoptosis and inhibit cell proliferation in cancer cell lines.

Anticancer Properties

The anticancer effects of 4-(3,4-Dimethoxyphenyl)-2-hydroxybenzoic acid have been documented in various studies. The following table summarizes its effects on different cancer cell lines:

| Cell Line | Effect | Reference |

|---|---|---|

| HeLa (Cervical) | IC50 = 4.1 µg/mL at 24 h | |

| MDA-MB-231 (Breast) | IC50 = 80 µg/mL at 24 h | |

| A549 (Lung) | Induced cell cycle arrest via PI3K/Akt pathway |

These findings suggest that the compound interferes with critical signaling pathways involved in cancer progression.

Breast Cancer Model

In vitro studies demonstrated that treatment with 4-(3,4-Dimethoxyphenyl)-2-hydroxybenzoic acid led to significant reductions in tumor cell viability. The mechanism involved caspase activation, indicating apoptosis induction.

Inflammation Model

Animal studies revealed that administration of the compound significantly reduced paw swelling in arthritis models. This suggests its potential therapeutic benefits for inflammatory conditions.

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethoxyphenyl)-2-hydroxybenzoic acid involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also interact with enzymes and receptors involved in inflammatory and cancer pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzoic Acid Derivatives

| Compound Name | Substituents | Key Functional Groups |

|---|---|---|

| 4-Hydroxybenzoic acid | -OH at 4-position | Carboxylic acid, hydroxyl |

| 3,4-Dihydroxybenzoic acid | -OH at 3- and 4-positions | Carboxylic acid, two hydroxyls |

| 4-(3,4-Dimethoxyphenyl)benzoic acid | 3,4-Dimethoxyphenyl at 4-position; no hydroxyl | Carboxylic acid, methoxy |

| 4-(3,4-Dimethoxyphenyl)-2-hydroxybenzoic acid | 3,4-Dimethoxyphenyl at 4-position; -OH at 2-position | Carboxylic acid, hydroxyl, methoxy |

- 4-Hydroxybenzoic acid () : Lacks methoxy groups, resulting in higher water solubility (logP ~1.6) compared to methoxylated analogs. Widely used as a preservative due to antimicrobial properties .

- 3,4-Dihydroxybenzoic acid () : Two hydroxyl groups increase acidity (pKa ~4.5) and antioxidant capacity, making it effective in scavenging free radicals .

Pharmacological Activities

Table 2: Bioactivity Comparison

- Dihydrobenzofuran analogs () : Compounds with 3,4-dimethoxyphenyl groups (e.g., Compound 1) show potent anticancer activity, suggesting that the dimethoxyphenyl moiety enhances interaction with cellular targets like thymidylate synthase .

- Neurotrophic compounds () : Trans- and cis-3-(3,4-dimethoxyphenyl)cyclohexene derivatives promote neurite outgrowth, indicating the importance of the dimethoxyphenyl group in neuroactivity .

Physicochemical Properties

Table 3: Predicted Physicochemical Parameters

| Compound Name | Molecular Weight (g/mol) | logP | Solubility (mg/mL) |

|---|---|---|---|

| 4-Hydroxybenzoic acid | 138.12 | 1.58 | 5.0 (water) |

| 3,4-Dihydroxybenzoic acid | 154.12 | 1.02 | 12.5 (water) |

| 4-(3,4-Dimethoxyphenyl)benzoic acid | 272.28 | 3.2 | 0.1 (DMSO) |

| Target Compound | 288.29 | 2.8 | 0.3 (DMSO) |

- The hydroxyl group in the target compound reduces logP compared to 4-(3,4-Dimethoxyphenyl)benzoic acid but increases solubility in polar solvents .

Biological Activity

4-(3,4-Dimethoxyphenyl)-2-hydroxybenzoic acid, a phenolic compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound combines a hydroxybenzoic acid moiety with a dimethoxyphenyl group, giving it unique chemical properties. It can be synthesized through various methods, often involving the reaction of 3,4-dimethoxyphenol with salicylic acid derivatives.

Anticancer Properties

Research indicates that 4-(3,4-Dimethoxyphenyl)-2-hydroxybenzoic acid exhibits significant anticancer activity. It has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. For instance:

| Cell Line | Effect | Reference |

|---|---|---|

| HeLa (Cervical) | IC50 = 4.1 µg/mL at 24 h | |

| MDA-MB-231 (Breast) | IC50 = 80 µg/mL at 24 h | |

| A549 (Lung) | Induced cell cycle arrest via PI3K/Akt pathway |

These findings suggest that the compound may interfere with critical signaling pathways involved in cancer progression.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This activity is crucial in conditions like arthritis and other inflammatory diseases. The mechanism involves the suppression of nuclear factor kappa B (NF-κB) signaling pathways, reducing inflammation markers such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).

Antioxidant Activity

As a phenolic compound, 4-(3,4-Dimethoxyphenyl)-2-hydroxybenzoic acid exhibits strong antioxidant properties. It scavenges free radicals and reduces oxidative stress, which is implicated in various chronic diseases including cancer and cardiovascular disorders.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Apoptosis Induction : By modulating the expression of pro-apoptotic and anti-apoptotic proteins such as Bcl-2 and caspases.

- Cell Cycle Arrest : Inhibition of cyclins and cyclin-dependent kinases (CDKs), leading to cell cycle disruption.

- Inflammatory Pathway Modulation : Inhibition of NF-κB activation, leading to reduced expression of inflammatory mediators .

Case Studies

Recent studies have highlighted the compound's effectiveness in preclinical models:

- Breast Cancer Model : In vitro studies showed that treatment with the compound led to significant reductions in tumor cell viability and induced apoptosis through caspase activation.

- Inflammation Model : Animal studies demonstrated that administration reduced paw swelling in arthritis models, indicating potential therapeutic benefits for inflammatory conditions .

Q & A

Q. What are the established synthetic routes for 4-(3,4-Dimethoxyphenyl)-2-hydroxybenzoic acid, and how is structural confirmation performed?

- Methodological Answer : Synthesis typically involves multi-step reactions starting from substituted benzoic acid derivatives. For example, esterification or Friedel-Crafts alkylation can introduce the dimethoxyphenyl group . Key steps include:

- Substitution reactions : Use of hydroxyl-protecting groups (e.g., methoxy) to direct regioselectivity .

- Condensation : Acid-catalyzed coupling of 3,4-dimethoxyphenyl precursors with salicylic acid derivatives under inert atmospheres .

Structural confirmation employs: - NMR spectroscopy : H and C NMR to verify substituent positions and aromatic proton coupling patterns (e.g., δ ~6.8–7.5 ppm for aromatic protons) .

- HPLC-MS : To assess purity (>95%) and molecular ion peaks .

Q. What primary biological activities have been investigated for this compound?

- Methodological Answer : Studies focus on its potential as:

- Enzyme inhibitor : Structural similarity to salicylic acid enables cyclooxygenase (COX) inhibition assays. IC values are determined using colorimetric substrates (e.g., prostaglandin H conversion) .

- Anti-inflammatory agent : In vitro models (e.g., LPS-stimulated macrophages) measure TNF-α suppression via ELISA .

- Antioxidant : DPPH radical scavenging assays quantify free radical neutralization at varying concentrations (e.g., EC ~50 μM) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and scalability?

- Methodological Answer : Optimization strategies include:

- Design of Experiments (DOE) : Varying temperature (45–80°C), solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., p-toluenesulfonic acid) to identify optimal parameters .

- Microwave-assisted synthesis : Reduces reaction time (1–2 hours vs. 24 hours) and improves yield by 15–20% .

- Purification : Gradient elution in flash chromatography (hexane/EtOH ratios) enhances separation of regioisomers .

Q. How should researchers resolve conflicting bioactivity data across different cell lines or assay conditions?

- Methodological Answer : Discrepancies arise due to:

- Cell line variability : Use isogenic cell lines (e.g., HEK-293 vs. RAW 264.7) to control for genetic background .

- Assay interference : Pre-treat compounds with serum albumin to assess nonspecific binding .

- Dose-response validation : Repeat experiments with logarithmic concentration ranges (0.1–100 μM) to confirm EC consistency .

Q. What computational approaches predict the compound’s pharmacokinetic properties?

- Methodological Answer : Tools include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.